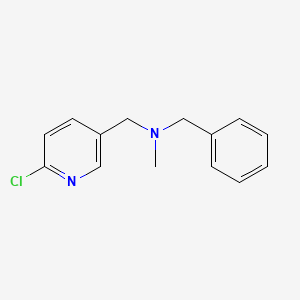
N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases from 3-aminomethyl pyridine, which were screened for anticonvulsant activity. The chemical structures were confirmed using techniques like FT-IR and NMR spectroscopy. Some compounds exhibited significant anticonvulsant properties, suggesting potential applications in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Catalytic Applications in Organic Synthesis
Roffe et al. (2016) discussed the synthesis of unsymmetrical NCN' and PCN pincer palladacycles, starting from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds were evaluated for their catalytic properties, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state. This highlights their potential use in catalysis, particularly in the synthesis of complex organic molecules (Roffe et al., 2016).
Photocytotoxicity and Imaging Applications
Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other ligands, exhibiting photocytotoxic properties in red light. These complexes were studied for their potential in cellular imaging and as agents in photodynamic therapy, showing promising results in generating reactive oxygen species and inducing apoptosis in cancer cells (Basu et al., 2014).
Novel Polyimides from Aromatic Diamine Monomers
Zhang et al. (2005) reported on the synthesis of a new kind of aromatic diamine monomer containing a pyridine unit, which was used to prepare a series of polyimides. These materials were characterized for their physical properties, thermostability, and solubility, indicating their potential application in high-performance materials science (Zhang et al., 2005).
Oxidative Condensation for Pyridine Synthesis
Dong et al. (2019) developed a metal-free method for synthesizing 2,4,6-trisubstituted pyridines through the oxidative condensation of benzylamines with acetophenones. This approach also has implications for the metal-free synthesis of G-quadruplex binding ligands, showcasing the versatility of such compounds in organic synthesis and potential pharmaceutical applications (Dong et al., 2019).
Propriétés
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-17(10-12-5-3-2-4-6-12)11-13-7-8-14(15)16-9-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWAJYQZAWECSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
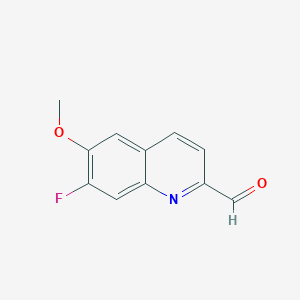
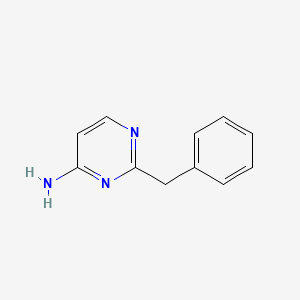
![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)

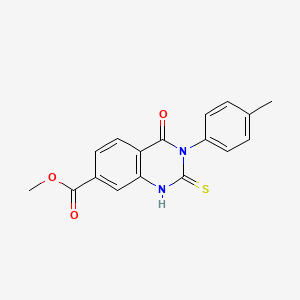
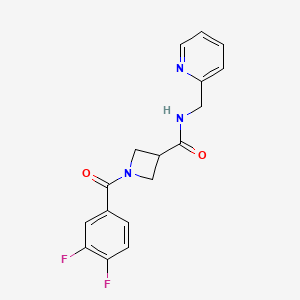
![8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2546597.png)
![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

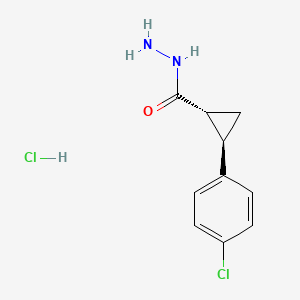

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)
